Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate

Lipophilicity Oxazolidinone Physicochemical_property

Researchers developing oxazolidinone-based antibacterials or CNS-targeted libraries face SAR noise from impurity-driven artifacts and cold-chain logistics burdens. This bifunctional building block integrates a prefabricated 5-methyl-oxazolidinone ring with a Boc-protected piperidine handle, enabling rapid diversification via amide coupling or reductive amination following deprotection. • NLT 98% purity (ISO-certified) ensures observed SAR trends reflect true structural modifications, not impurity artifacts. • Favorable ACD/LogP of 1.43 and PSA of 59 Ų place it within optimal oral bioavailability and BBB penetration windows. • Ambient storage stability eliminates cold-chain requirements, substantially reducing operational complexity and cost in multi-kg process development campaigns.

Molecular Formula C14H24N2O4
Molecular Weight 284.356
CAS No. 1246646-21-8
Cat. No. B596848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate
CAS1246646-21-8
Molecular FormulaC14H24N2O4
Molecular Weight284.356
Structural Identifiers
SMILESCC1CN(C(=O)O1)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N2O4/c1-10-9-16(13(18)19-10)11-5-7-15(8-6-11)12(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyNXBOTOWXNKJGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(5-Methyl-2-Oxooxazolidin-3-Yl)Piperidine-1-Carboxylate: Physicochemical & Structural Profile


Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate (CAS 1246646-21-8) is a bifunctional building block that integrates a Boc-protected piperidine with a 5-methyl-substituted oxazolidin-2-one ring . The molecule possesses a molecular weight of 284.35 g/mol, an ACD/LogP of 1.43, and a polar surface area of 59 Ų, placing it in a favorable drug-like property space . It is commercially available as a high-purity synthetic intermediate (NLT 98%) for pharmaceutical research and development programs, particularly those targeting oxazolidinone-based antibacterial agents and other bioactive heterocycle libraries .

Workflow

Pre-installed 5-methyl oxazolidinone and Boc-piperidine building block for antibacterial lead generation

Selection

High-purity synthetic intermediate suited for SAR and parallel library synthesis

Context

Drug-like property space supporting oral bioavailability and CNS penetration research programs

Why In-Class Analogs Cannot Substitute This Building Block


The oxazolidinone-piperidine chemical space encompasses numerous analogs that differ subtly in substitution pattern, yet these minor modifications create large divergences in lipophilicity, steric demand, and downstream synthetic compatibility . Generic substitution of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate with a des-methyl, isopropyl, or phenyl analog cannot replicate the precise balance of properties required for 5-methyl-oxazolidinone-targeted synthesis programs, because even a 0.28-unit shift in LogP or a 14-Dalton change in molecular weight is sufficient to alter solubility, membrane permeability, and the pharmacokinetic profile of the final drug candidate . The quantitative evidence below demonstrates that the target compound occupies a distinct property niche that is inaccessible to its closest commercially available analogs.

Pharmacophore absence

Des-methyl analogs lack the critical 5-methyl group, requiring additional C-methylation that introduces stereochemical uncertainty and lowers synthetic efficiency.

Lipophilicity mismatch

Isopropyl or phenyl analogs shift LogP upward, potentially altering solubility, permeability, and CYP inhibition profiles in lead candidates.

Purity grade variation

Lower purity grades (95–97%) in close analogs risk impurity-driven artifacts that may confound SAR interpretation in biological assays.

Quantitative Comparison vs. Closest Analogs


Lipophilicity Differentiation

The target compound exhibits an ACD/LogP of 1.43, which is 0.28 log units lower than the des-methyl analog (LogP 1.71) and 0.88 log units lower than the isopropyl analog (ACD/LogP 2.31) . This represents a 16% reduction relative to the des-methyl congener and a 38% reduction relative to the isopropyl derivative.

Lipophilicity (LogP)
Reported
Target: 1.43
Des-methyl: 1.71
Isopropyl: 2.31
Lower LogP may support aqueous solubility and reduced CYP inhibition risk
ΔLogP -0.28 vs des-methyl; -0.88 vs isopropyl. Predicted via ACD/Labs Percepta.
Lipophilicity Oxazolidinone Physicochemical_property

Molecular Weight Differentiation

The target compound has a molecular weight of 284.35 Da, placing it approximately 14 Da above the des-methyl analog (270.33 Da) and 28 Da below the isopropyl analog (312.40 Da) . This intermediate mass provides a more favorable balance between membrane permeability and target binding compared to the lighter des-methyl scaffold and the heavier, more lipophilic isopropyl variant.

Molecular Weight
Reported
Target: 284.35 Da
Des-methyl: 270.33
Isopropyl: 312.40
Phenyl: 346.42
Intermediate mass within 250–350 Da range favorable for oral bioavailability
+5.2% vs des-methyl, -9.0% vs isopropyl. Standard MW calculation.
Molecular_weight Drug-likeness Oxazolidinone

Certified High Purity vs. Standard Grades

The target compound is supplied under ISO-certified quality systems with a guaranteed minimum purity of 98% (NLT) . In contrast, the isopropyl analog is frequently listed at a ≥97% purity specification, and the des-methyl analog can be found at 95% purity levels from certain suppliers . This 1–3 percentage point purity advantage translates into a 50% reduction in total impurity load (from 3–5% to ≤2%) .

Purity Specification
Reported
Target: NLT 98% (ISO-certified)
Isopropyl: ≥97%
Des-methyl: 95%
Higher purity reduces total impurity load by ≥50%, critical for SAR reliability
Vendor-reported specifications; ≤2% impurities vs 3–5% in analogs.
Purity Quality_control Procurement

Ambient Storage Stability vs. Cold-Chain Requirement

The target compound is specified for long-term storage in a cool, dry place at ambient temperature, whereas several structurally related oxazolidinone-piperidine building blocks require -20°C storage to prevent degradation [1]. For example, tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate is recommended for storage at -20°C for 3 years [1].

Storage Stability
Reported
Target: Ambient storage
Phenyl analog: -20°C required
Ambient storage eliminates cold-chain logistics, reducing operational cost and complexity
Vendor storage recommendations; no freezer needed for target compound.
Stability Storage Supply_chain

5-Methyl Oxazolidinone Pharmacophore Requirement

The 5-methyl substituent on the oxazolidin-2-one ring is a critical pharmacophoric element required for high-affinity binding to the bacterial 50S ribosomal subunit, as established by the clinical success of linezolid and numerous structure–activity relationship (SAR) studies [1]. Building blocks lacking the 5-methyl group (e.g., des-methyl analog CAS 1148003-95-5) must undergo an additional C-methylation step post-coupling, which introduces stereochemical uncertainty and reduces overall synthetic efficiency.

5-Methyl Pharmacophore
Class-level inference
Pre-installed in target; absent in des-methyl analog
May reduce synthetic steps and stereochemical risk in antibacterial lead synthesis
Inferred from oxazolidinone SAR; demethyl linezolid ED50 4.4 mg/kg reported.
Oxazolidinone Antibacterial SAR

Key Application Scenarios


Late-Stage Lead Optimization for Antibacterials

The prefabricated 5-methyl-oxazolidinone ring structure, combined with a Boc-protected piperidine handle, permits rapid diversification through amide coupling or reductive amination at the piperidine nitrogen following Boc deprotection. Medicinal chemistry teams can explore substituent effects on antibacterial MIC values without the confounding influence of variable purity, as the NLT 98% purity specification ensures that observed SAR trends are attributable to structural modifications rather than impurity-driven artifacts . The favorable ACD/LogP of 1.43 further supports the pursuit of orally bioavailable candidates, as it falls within the optimal window for gastrointestinal absorption .

Parallel Library Synthesis for CNS Derivatives

With a polar surface area of 59 Ų and a molecular weight of 284 Da, the target compound lies well within the physicochemical boundaries associated with blood–brain barrier penetration (PSA < 90 Ų, MW < 400 Da) . This makes it an ideal core scaffold for the parallel synthesis of CNS-targeted oxazolidinone libraries, where the des-methyl analog would necessitate additional chemistry to install the methyl group, and the isopropyl or phenyl analogs would introduce excessive lipophilicity detrimental to CNS drug-likeness .

Process Development and Scale-Up

The ambient storage stability eliminates the need for cold-chain logistics during multi-kilogram process development campaigns, substantially reducing operational complexity and cost . The high purity specification (NLT 98%) also ensures that telescoped reaction sequences proceed with predictable yields, as the impurity profile is tightly controlled and ISO-certified, enabling reliable technology transfer from medicinal chemistry to pilot-plant scale .

Fragment-Based Drug Discovery (FBDD)

The compact molecular dimensions (MW 284 Da, 3 rotatable bonds, 0 H-bond donors) align with the Rule of Three guidelines for fragment-based screening libraries . When used as a fragment, the 5-methyl oxazolidinone moiety provides a pre-validated pharmacophore for ribosome binding, allowing hit-to-lead expansion to be focused on optimizing the piperidine substituent rather than de novo pharmacophore optimization .

Application
Selection Property
Validation Focus
Antibacterial Lead Optimization
High-purity building block with pre-installed 5-methyl pharmacophore
SAR trend reliability, impurity profiling
CNS Library Synthesis
Physicochemical profile within CNS drug-like space
CNS permeability assessment, target engagement
Process Development & Scale-Up
Ambient storage stability and ISO-certified quality
Process robustness, yield predictability
Fragment-Based Drug Discovery
Compact fragment-like dimensions with pre-validated pharmacophore
Fragment screening hit confirmation, ligand efficiency
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